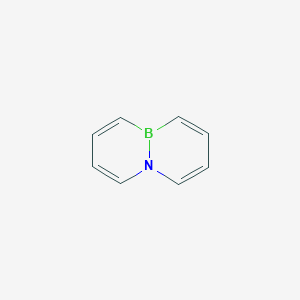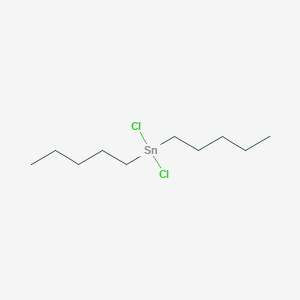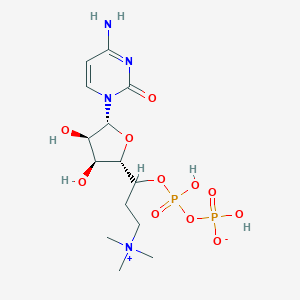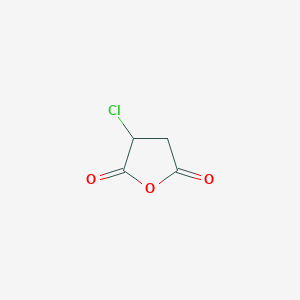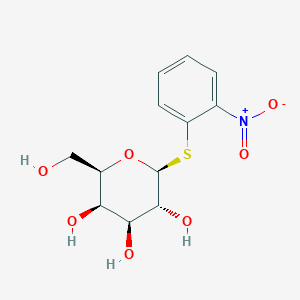
4,4'-Ethylenebis(2,6-di-tert-butylphenol)
Overview
Description
4,4’-Ethylenebis(2,6-di-tert-butylphenol) is a synthetic antioxidant widely used in various industrial applications. This compound, with the molecular formula C30H46O2, is known for its ability to stabilize polymers and prevent oxidative degradation. It is particularly effective in enhancing the longevity and performance of materials exposed to high temperatures and oxidative environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Ethylenebis(2,6-di-tert-butylphenol) typically involves the alkylation of phenol or 2-tert-butylphenol with isobutene . This process can be carried out under acidic or basic conditions, depending on the desired yield and purity of the product. The reaction is usually conducted at elevated temperatures to facilitate the formation of the desired bisphenol compound.
Industrial Production Methods: In industrial settings, the production of 4,4’-Ethylenebis(2,6-di-tert-butylphenol) is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yields .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Ethylenebis(2,6-di-tert-butylphenol) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of sterically hindered phenolic groups, which provide stability and resistance to degradation .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of halogens or other electrophiles, often facilitated by catalysts or under specific temperature and pressure conditions.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, which can further react to form more complex structures .
Scientific Research Applications
4,4’-Ethylenebis(2,6-di-tert-butylphenol) has a wide range of applications in scientific research:
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research into its potential therapeutic applications includes its use as an antioxidant in pharmaceutical formulations.
Mechanism of Action
The primary mechanism by which 4,4’-Ethylenebis(2,6-di-tert-butylphenol) exerts its effects is through its antioxidant activity. The compound scavenges free radicals and reactive oxygen species, preventing oxidative damage to materials and biological systems. This activity is facilitated by the phenolic groups, which can donate hydrogen atoms to neutralize free radicals .
Comparison with Similar Compounds
2,6-Di-tert-butylphenol: Another phenolic antioxidant with similar stabilizing properties.
4,4’-Methylenebis(2,6-di-tert-butylphenol): A closely related compound with comparable antioxidant activity.
2,4-Di-tert-butylphenol: Used in similar applications but with slightly different chemical properties.
Uniqueness: 4,4’-Ethylenebis(2,6-di-tert-butylphenol) is unique due to its specific molecular structure, which provides enhanced stability and resistance to oxidative degradation compared to other phenolic antioxidants. Its ability to function effectively under a wide range of conditions makes it a valuable compound in various industrial and research applications .
Properties
IUPAC Name |
2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O2/c1-27(2,3)21-15-19(16-22(25(21)31)28(4,5)6)13-14-20-17-23(29(7,8)9)26(32)24(18-20)30(10,11)12/h15-18,31-32H,13-14H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRMGPGVHYPBPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90934300 | |
| Record name | 4,4'-(Ethane-1,2-diyl)bis(2,6-di-tert-butylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90934300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1516-94-5 | |
| Record name | 4,4′-(1,2-Ethanediyl)bis[2,6-bis(1,1-dimethylethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1516-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Ethylenebis(2,6-di-tert-butylphenol) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-(Ethane-1,2-diyl)bis(2,6-di-tert-butylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90934300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-ETHYLENEBIS(2,6-DI-TERT-BUTYLPHENOL) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45LGY5PJDY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





